EHop-016 (Derived from 3-Amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide) Exhibits ~100-Fold Greater Rac Inhibitory Potency Than NSC23766
EHop-016, a compound developed from the 3-amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide scaffold, demonstrates an IC₅₀ of 1.1 μM for Rac inhibition in MDA-MB-435 and MDA-MB-231 metastatic breast cancer cells [1]. This represents an approximately 100-fold improvement in inhibitory potency compared to the parent Rac inhibitor NSC23766, which exhibits an IC₅₀ of ~50 μM in Rac-GEF activation assays [2].
| Evidence Dimension | Rac GTPase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.1 μM (EHop-016 derived from 3-amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide scaffold) |
| Comparator Or Baseline | NSC23766: ~50 μM |
| Quantified Difference | ~100-fold lower IC₅₀ (approximately 50-fold greater potency) |
| Conditions | MDA-MB-435 and MDA-MB-231 metastatic breast cancer cell lines; Rac-GEF interaction inhibition assay |
Why This Matters
A 100-fold potency differential directly impacts the achievable effective concentration range in cellular assays, enabling Rac inhibition at sub-toxic concentrations in metastatic cancer models where NSC23766 is ineffective [1].
- [1] US Patent 9,278,956. Small-molecule inhibitors of Rac1 in metastatic cancer cells. 2016. The compound EHop-016, with an IC₅₀ of 1.1 μM, is a 100-fold more efficient inhibitor of Rac activity than NSC23766. View Source
- [2] TargetMol. NSC 23766 trihydrochloride product datasheet. IC₅₀ ~50 μM. 2026. View Source
